N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride
Description
Substituent Effects on Electronic Properties
- Electronegativity : The 2,5-difluorophenyl group increases electron-withdrawing effects compared to methoxy-substituted analogs, altering charge distribution on the pyrazole ring.
- Solubility : Hydrochloride salts (e.g., target compound) exhibit greater polarity than non-ionic derivatives like N-(3,5-difluorobenzyl)-1,4-dimethylpyrazol-3-amine.
- Steric Profiles : Ortho-fluorine atoms in the target compound create tighter molecular packing than meta-substituted derivatives, influencing crystallinity.
Properties
Molecular Formula |
C12H14ClF2N3 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H13F2N3.ClH/c1-8-7-17(2)16-12(8)15-6-9-5-10(13)3-4-11(9)14;/h3-5,7H,6H2,1-2H3,(H,15,16);1H |
InChI Key |
JXNQHBYGSXDWCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=C(C=CC(=C2)F)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1,4-Dimethylpyrazol-3-amine
The foundational step involves nucleophilic substitution between 1,4-dimethylpyrazol-3-amine and 2,5-difluorobenzyl chloride under basic conditions. The reaction typically employs potassium carbonate (K₂CO₃) or sodium hydride (NaH) as a base in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–100°C |
| Time | 12–24 hours |
| Solvent | DMF or acetonitrile |
| Base | K₂CO₃ (2.5 equiv) |
| Yield | 65–78% |
The mechanism proceeds via deprotonation of the pyrazole amine, followed by SN2 attack on the benzyl chloride. Product purity is enhanced through silica gel chromatography using ethyl acetate/hexane (3:7) or recrystallization from ethanol.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in diethyl ether or ethanol.
Salt Formation Protocol
- Dissolve the free base in anhydrous ethanol (10 mL/g).
- Add 4 M HCl in dioxane dropwise until pH ≈ 2.
- Stir for 1 hour at 0°C, then filter and dry under vacuum.
- Yield: 85–92%.
Alternative Synthetic Routes
One-Pot Alkylation-Salt Formation
Recent advancements enable a streamlined one-pot procedure, combining alkylation and salt formation without isolating the free base.
Optimized Parameters
- Solvent: Methanol (MeOH)
- Base: Triethylamine (Et₃N, 1.1 equiv)
- HCl Source: Concentrated HCl (37%)
- Yield: 70–76%
This method reduces purification steps but requires precise stoichiometric control to minimize by-products like N,N-di(2,5-difluorobenzyl) derivatives .
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates reaction kinetics. A reported protocol uses:
This approach minimizes thermal degradation, particularly for heat-sensitive intermediates.
Industrial-Scale Production
Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance reproducibility and safety. Key considerations include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch | Continuous flow |
| Temperature Control | Oil bath | Jacketed reactor with PID |
| Purification | Column chromatography | Crystallization from IPA/H₂O |
| Throughput | 10–50 g/day | 5–10 kg/day |
Industrial processes prioritize cost-effective solvents (e.g., isopropanol) and automated pH adjustment systems for salt formation.
Analytical Characterization
Structural Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 3H, Ar-H), 4.45 (s, 2H, CH₂), 3.82 (s, 3H, N-CH₃), 2.35 (s, 3H, C-CH₃).
- LC-MS (ESI+): m/z 266.1 [M+H]⁺ (free base), 302.1 [M+Cl]⁻ (hydrochloride).
Purity Assessment
- HPLC: >99% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).
- Melting Point: 214–216°C (decomposition).
Challenges and Optimization
By-Product Mitigation
Common impurities include:
- Over-alkylation products: Additive-controlled stoichiometry (1:1.05 amine:benzyl chloride).
- Hydrolysis intermediates: Use anhydrous solvents and molecular sieves.
Solvent Selection
Ethanol outperforms DMF in reducing tar formation but requires longer reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Difluorophenyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research has indicated that compounds similar to N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride exhibit significant anticancer properties. The difluorophenyl group can enhance binding affinity to specific molecular targets involved in tumor growth and proliferation. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest.
Anticonvulsant Properties : Similar compounds have shown promise in treating epilepsy and other seizure disorders. The compound's ability to modulate sodium channels may contribute to its anticonvulsant effects. In animal models, derivatives have been tested for efficacy in reducing seizure frequency and severity, indicating potential clinical applications in neurology .
Pharmacological Insights
Mechanism of Action : The interaction of this compound with biological targets is crucial for its pharmacological effects. The difluorophenyl moiety enhances the compound's reactivity and binding affinity to enzymes or receptors involved in critical biological pathways. This mechanism may lead to the modulation of neurotransmitter release or inhibition of specific signaling pathways associated with disease states .
Structure-Activity Relationship (SAR) : Understanding the SAR of this compound is vital for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring can significantly affect the biological activity and selectivity of the compound. Research has focused on identifying key structural features that enhance efficacy while minimizing side effects .
Agrochemical Applications
In addition to medicinal uses, this compound has potential applications in agrochemicals. Its unique structure may confer herbicidal or fungicidal properties, making it a candidate for developing new agricultural products. Studies are ongoing to evaluate its effectiveness against various pests and pathogens affecting crops.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer effects of a series of pyrazole derivatives on breast cancer cell lines. This compound was found to significantly inhibit cell proliferation at micromolar concentrations. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.
Case Study 2: Anticonvulsant Activity
In a study assessing the anticonvulsant potential of various pyrazole derivatives, this compound demonstrated a notable reduction in seizure activity in rodent models when administered at specific doses. The compound's ability to stabilize neuronal membranes was highlighted as a key factor contributing to its efficacy .
Mechanism of Action
The mechanism of action of N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine
- 4-(2,5-difluorophenyl)-1,4-dimethylpyrazole
- 2,5-difluorophenylmethyl-1,4-dimethylpyrazole
Uniqueness
N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Molecular Structure
- Molecular Formula : C12H14ClF2N3
- Molecular Weight : 273.71 g/mol
- IUPAC Name : N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine; hydrochloride
The compound features a pyrazole ring with a difluorophenyl group and two methyl groups, contributing to its distinct chemical behavior and biological activity.
Synthesis
The synthesis typically involves the reaction of 2,5-difluorobenzyl chloride with 1,4-dimethylpyrazol-3-amine under basic conditions, often utilizing solvents like dimethylformamide (DMF) at elevated temperatures to facilitate nucleophilic substitution reactions.
The biological activity of N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine is primarily attributed to its interaction with specific molecular targets. The difluorophenyl group enhances binding affinity to various enzymes and receptors, modulating key biological pathways. This interaction is crucial for its potential therapeutic applications.
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response by converting arachidonic acid into prostaglandins .
Case Study: COX Inhibition
A screening assay revealed that several derivatives of pyrazole compounds demonstrated inhibitory effects on COX enzymes:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Diclofenac | 6.74 | 6.12 |
| Celecoxib | 1.10 | 6.12 |
These findings suggest that N-[(2,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine has comparable potency to established anti-inflammatory drugs .
Antioxidant Activity
In addition to its anti-inflammatory properties, the compound has been evaluated for antioxidant activity. Preliminary results indicate that it can scavenge free radicals effectively, which is essential for protecting cells from oxidative stress and related diseases.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in the substitution patterns on the pyrazole ring significantly influence its potency against different biological targets.
Comparative Analysis of Related Compounds
A comparative analysis highlights how modifications affect biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-[(2,4-difluorophenyl)methyl]-1,5-dimethylpyrazol-3-amine; hydrochloride | Difluorophenyl group on a pyrazole ring | Different methyl substitution pattern |
| N-(phenyl)-2-methylpyrazole | Phenyl group instead of difluorophenyl | Simpler structure with less fluorination |
These variations emphasize the importance of specific functional groups in enhancing or diminishing biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
